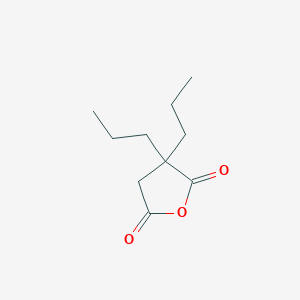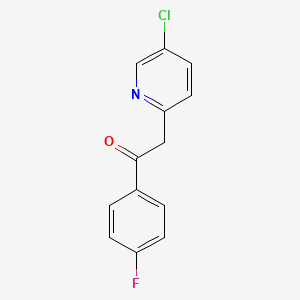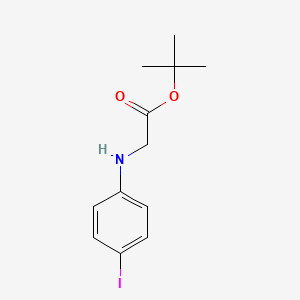![molecular formula C10H21NO2Si B8643876 2-Pyrrolidinone, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4R)-](/img/structure/B8643876.png)
2-Pyrrolidinone, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(tert-butyldimethylsilyloxy)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones It is characterized by the presence of a tert-butyldimethylsilyloxy group attached to the pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(tert-butyldimethylsilyloxy)pyrrolidin-2-one typically involves the protection of the hydroxyl group in the pyrrolidinone ring with a tert-butyldimethylsilyl group. This can be achieved through the reaction of the pyrrolidinone with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of ®-4-(tert-butyldimethylsilyloxy)pyrrolidin-2-one follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
®-4-(tert-butyldimethylsilyloxy)pyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxyl derivatives.
Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
®-4-(tert-butyldimethylsilyloxy)pyrrolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-4-(tert-butyldimethylsilyloxy)pyrrolidin-2-one involves its interaction with specific molecular targets. The tert-butyldimethylsilyloxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-5-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-2-one
- 3-(tert-butyldimethylsilyloxy)pyrrolidin-2-one
Uniqueness
®-4-(tert-butyldimethylsilyloxy)pyrrolidin-2-one is unique due to its specific stereochemistry and the position of the tert-butyldimethylsilyloxy group. This configuration can result in distinct chemical properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C10H21NO2Si |
|---|---|
Molecular Weight |
215.36 g/mol |
IUPAC Name |
(4R)-4-[tert-butyl(dimethyl)silyl]oxypyrrolidin-2-one |
InChI |
InChI=1S/C10H21NO2Si/c1-10(2,3)14(4,5)13-8-6-9(12)11-7-8/h8H,6-7H2,1-5H3,(H,11,12)/t8-/m1/s1 |
InChI Key |
BEVGOGJIDJYUNN-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1CC(=O)NC1 |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(=O)NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



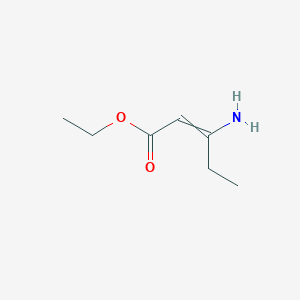
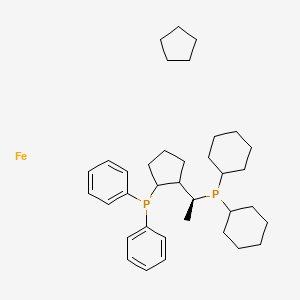
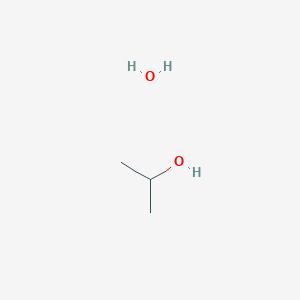




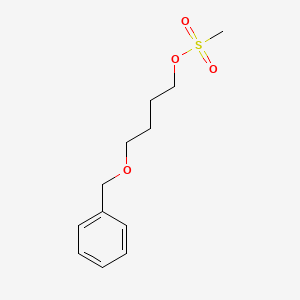
![5,6,6a,7,8,9-Hexahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine](/img/structure/B8643857.png)
